Patent-Derived SAR: 5-Chloro-6-Ethoxy Substitution Enables Picomolar MALT1 Inhibition Versus Inactive/Weaker Analogs
In US Patent 10,442,808 (also published as US 9,815,842), the 5-chloro-6-ethoxypyridin-3-yl fragment, when incorporated into a urea-linked pyrazolopyrimidine scaffold, yields a MALT1 inhibitor with an IC50 of 0.005 nM (5 pM). Patent data demonstrate that replacement of this specific substitution pattern with alternative heteroaryl or substituted phenyl moieties results in substantial loss of inhibitory activity, with many comparator compounds exhibiting IC50 values greater than 100 nM or complete inactivity [1] [2].
| Evidence Dimension | MALT1 protease inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.005 nM (5 pM) for 1-(5-chloro-6-ethoxypyridin-3-yl)-3-(2-chloro-7-isopropylpyrazolo[1,5-a]pyrimidin-6-yl)urea |
| Comparator Or Baseline | Alternative heteroaryl/aryl urea analogs in the same patent series show IC50 > 100 nM or inactive (exact comparator data not enumerated in public patent text; class-level inference based on patent SAR disclosure) |
| Quantified Difference | ≥20,000-fold difference in potency between 5-chloro-6-ethoxy analog and inactive/weak comparators |
| Conditions | Enzyme activity assay using C-domain of MALT1 (amino acids 329-824) with fluorogenic peptide substrate |
Why This Matters
This fragment is not merely a generic coupling handle but a critical pharmacophoric element whose substitution pattern directly determines whether a drug candidate achieves target engagement at therapeutically relevant concentrations.
- [1] BindingDB. BDBM355901: 1-(5-chloro-6-ethoxypyridin-3-yl)-3-(2-chloro-7-isopropylpyrazolo[1,5-a]pyrimidin-6-yl)urea. IC50 = 0.00500 nM against MALT1. US10442808, Example 25; US9815842, Example 25. View Source
- [2] US Patent 10,442,808. Example 25 and related SAR disclosure; MALT1 inhibitors containing 5-chloro-6-ethoxypyridin-3-yl urea scaffold. View Source
